

# Application of Colchicine-d6 in Therapeutic Drug Monitoring

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, making therapeutic drug monitoring (TDM) crucial for optimizing efficacy while minimizing toxicity.[1][2] [3] Colchicine-d6, a deuterated analog of colchicine, serves as an ideal internal standard (IS) for the quantitative analysis of colchicine in biological matrices.[4][5][6] Its similar physicochemical properties to the parent drug ensure comparable extraction recovery and ionization efficiency in mass spectrometry-based assays, leading to accurate and precise quantification.[4] This document provides detailed application notes and protocols for the use of Colchicine-d6 in the therapeutic drug monitoring of colchicine.

# Therapeutic and Toxic Levels of Colchicine

Effective therapeutic management with colchicine requires maintaining plasma concentrations within a specific range. Deviations below this range can lead to a lack of efficacy, while exceeding it can result in severe toxicity.



Level	Plasma Concentration (ng/mL)	Notes
Therapeutic Range	0.5 - 3.0[1]	Steady-state concentrations associated with anti-inflammatory effects.
Toxic Level	> 3.0[1]	Associated with an increased risk of adverse effects.
Lethal Dose	Ingestion of > 0.5 mg/kg[7]	Can lead to multi-organ failure and death. The lowest reported lethal doses are between 7-26 mg.[2]

# **Experimental Protocols**

# Protocol 1: Quantification of Colchicine in Human Plasma using LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol describes a robust and sensitive method for the quantification of colchicine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Colchicine-d6** as an internal standard.[4][7]

- 1. Materials and Reagents:
- Colchicine and Colchicine-d6 reference standards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Water (Milli-Q or equivalent)



- Human plasma (K3EDTA as anticoagulant)
- Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
- 2. Preparation of Solutions:
- Colchicine Stock Solution (1 mg/mL): Accurately weigh and dissolve colchicine in methanol.
- Colchicine-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Colchicine-d6 in methanol.
- Working Standard Solutions: Prepare serial dilutions of the colchicine stock solution in a methanol:water (80:20, v/v) mixture to create calibration standards.
- Internal Standard Working Solution: Dilute the **Colchicine-d6** stock solution in a suitable solvent to a final concentration for spiking into samples.
- 3. Sample Preparation (Solid-Phase Extraction):
- To 0.5 mL of plasma sample, add 50 μL of the Colchicine-d6 internal standard working solution and vortex.[1]
- Add 200 μL of 0.02% formic acid and vortex.[1]
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.02% formic acid.
   [1]
- Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 0.02% formic acid.[1]
- Elute the analyte and internal standard with 150 μL of an elution solution (e.g., 10mM Ammonium formate in Acetonitrile 10:90 v/v).[1]
- Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:



Parameter	Condition	
LC System	UPLC or HPLC system	
Column	C18 column (e.g., 50 x 2.1 mm, 1.7 μm)[8]	
Mobile Phase A	10 mM Ammonium Formate (pH 3.5)[4][7]	
Mobile Phase B	Methanol[4][7]	
Flow Rate	0.5 mL/min	
Injection Volume	5 - 20 μL	
MS System	Triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transitions	Colchicine: 400.4 -> 358.3; Colchicine-d6: 406.4 -> 362.0[1]	

# Protocol 2: Quantification of Colchicine in Human Whole Blood and Urine using LC-MS/MS with Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method using liquid-liquid extraction for the analysis of colchicine in whole blood and urine.[9]

- 1. Materials and Reagents:
- As per Protocol 1, with the addition of:
- Saturated borax solution
- · Ethyl acetate
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To a sample of whole blood or urine, add the **Colchicine-d6** internal standard.
- Add saturated borax solution and ethyl acetate.



- Vortex vigorously to extract the analyte and internal standard into the organic layer.
- · Centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

#### 3. LC-MS/MS Conditions:

Parameter	Condition	
LC System	UPLC or HPLC system	
Column	C18 column	
Mobile Phase A	Water with 0.01% formic acid[9]	
Mobile Phase B	Acetonitrile with 0.01% formic acid[9]	
Gradient	A suitable gradient program to separate colchicine from matrix components.	
MS System	Triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transitions	Colchicine: 400.27 -> 310.28; Colchicine-d6: 406.16 -> 313.18[9]	

# **Quantitative Data Summary**

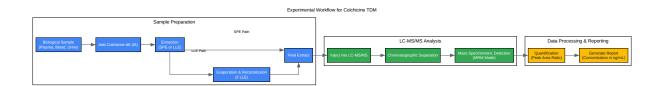
The following tables summarize the performance characteristics of LC-MS/MS methods for colchicine quantification using **Colchicine-d6** as an internal standard.

Table 1: Method Validation Parameters



Parameter	Human Plasma (SPE)	Human Plasma (Protein Precipitation)	Human Whole Blood (LLE)	Human Urine (LLE)
Linearity Range (ng/mL)	0.075 - 10.091[1]	0.05 - 100[2]	0.5 - 200[9]	2 - 2000[9]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.075[1]	0.05[2]	0.5[9]	2[9]
Intra-day Precision (%CV)	< 11.9[2]	< 15	< 14[8]	< 14
Inter-day Precision (%CV)	< 7.8[2]	< 15	< 14[8]	< 14
Accuracy (%)	101.4 - 105.2[2]	84.4 - 110[10]	97 - 105.8[8]	97 - 105.8
Extraction Recovery (%)	~37[1]	> 63.94[9]	> 63.94[9]	> 63.94[9]

# **Visualizations**

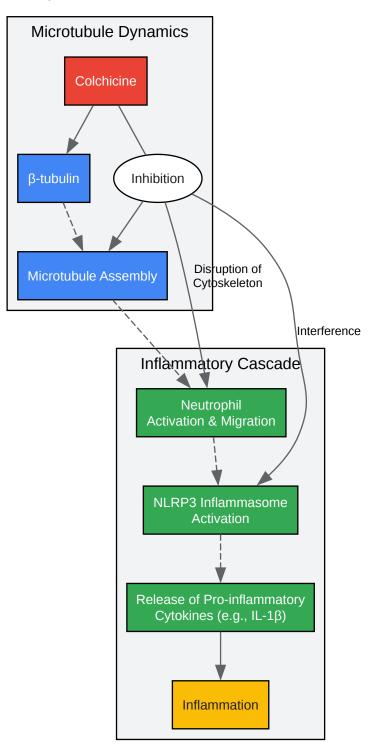


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Caption: Workflow for Therapeutic Drug Monitoring of Colchicine.

#### Simplified Mechanism of Action of Colchicine



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Caption: Colchicine's Anti-Inflammatory Mechanism of Action.

### Conclusion

The use of **Colchicine-d6** as an internal standard in LC-MS/MS assays provides a highly accurate and precise method for the therapeutic drug monitoring of colchicine. The detailed protocols and validated performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement reliable TDM of colchicine, thereby enhancing patient safety and therapeutic outcomes. The narrow therapeutic window of colchicine necessitates such careful monitoring to avoid toxicity.[3][11]

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